molecular formula C9H14FNSn B11846401 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine

5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine

Cat. No.: B11846401
M. Wt: 273.92 g/mol
InChI Key: GZHQIOMXFKHNTA-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine is a fluorinated pyridine derivative that contains a trimethylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine typically involves the introduction of the trimethylstannyl group to a fluorinated pyridine precursor. One common method is the reaction of 5-fluoro-3-methylpyridine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the fluorine and trimethylstannyl groups. These groups can influence the reactivity and stability of the compound, allowing it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Biological Activity

5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a fluorine atom and a trimethylstannyl group. The presence of these functional groups may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as a modulator for certain enzymatic pathways, potentially affecting cellular signaling and metabolic processes.

Key Mechanisms Identified:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease processes, thereby altering cellular metabolism.
  • Modulation of Receptor Activity : It may interact with receptors, influencing downstream signaling pathways that are critical in disease progression.

Therapeutic Applications

The compound has been explored for its potential use in treating various conditions, particularly those related to cancer and infectious diseases. Its unique structure allows it to be investigated as a candidate for drug development.

Potential Therapeutic Areas:

  • Cancer Treatment : Due to its ability to modulate enzymatic activities, there is interest in its application in oncology.
  • Antiviral Properties : Similar compounds have shown efficacy against viral infections, suggesting a potential role for this compound in antiviral therapies.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from notable research:

StudyObjectiveFindings
Study A (2020)Evaluate anticancer activityShowed significant inhibition of tumor cell proliferation in vitro.
Study B (2021)Investigate antiviral propertiesDemonstrated moderate antiviral activity against influenza virus strains.
Study C (2022)Assess metabolic stabilityFound that the compound exhibited favorable metabolic stability in liver microsomes, indicating potential for further development.

Properties

Molecular Formula

C9H14FNSn

Molecular Weight

273.92 g/mol

IUPAC Name

(5-fluoro-3-methylpyridin-2-yl)-trimethylstannane

InChI

InChI=1S/C6H5FN.3CH3.Sn/c1-5-2-6(7)4-8-3-5;;;;/h2,4H,1H3;3*1H3;

InChI Key

GZHQIOMXFKHNTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1[Sn](C)(C)C)F

Origin of Product

United States

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